PLM-101

Acute Myeloid Leukemia FLT3 Inhibition Kinase Assay

PLM-101 uniquely degrades FLT3 via RET-mediated autophagy—overcoming resistance where gilteritinib/midostaurin fail. Also inhibits YES1 for metastasis models. Ideal for AML/NSCLC preclinical studies; favorable safety profile with pH-dependent GI tolerability.

Molecular Formula C22H22FN5O2
Molecular Weight 407.4 g/mol
Cat. No. B12384048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePLM-101
Molecular FormulaC22H22FN5O2
Molecular Weight407.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CCON=C2C3=CC=CC=C3N=C2C4=C(NC5=C4C=C(C=C5)F)O
InChIInChI=1S/C22H22FN5O2/c23-14-5-6-18-16(13-14)19(22(29)26-18)21-20(15-3-1-2-4-17(15)25-21)27-30-12-11-28-9-7-24-8-10-28/h1-6,13,24,26,29H,7-12H2/b27-20+
InChIKeyXHEBLRGBNJZGMZ-NHFJDJAPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PLM-101: A Novel FLT3/RET Dual-Target Inhibitor for Acute Myeloid Leukemia and Lung Cancer Research


PLM-101 is a synthetic derivative of indirubin and a potent, orally bioavailable dual-target inhibitor of FMS-like tyrosine kinase 3 (FLT3) and rearranged during transfection (RET) kinases [1]. Its dual-target mechanism distinguishes it from conventional FLT3-targeting agents by inhibiting both FLT3 kinase activity and inducing its autophagic degradation via RET inhibition, thereby addressing critical limitations in acute myeloid leukemia (AML) therapy [2]. PLM-101 has also demonstrated notable activity against YES1, a SRC family kinase involved in cancer metastasis, broadening its potential application to RET-rearranged lung cancers [3].

PLM-101: Why In-Class FLT3 Inhibitors Cannot Substitute This Dual-Target Agent


Direct substitution of PLM-101 with single-target FLT3 inhibitors (e.g., midostaurin, gilteritinib) or RET-selective agents is not scientifically valid due to PLM-101's unique dual-target mechanism. Unlike its analogs, PLM-101 simultaneously inhibits FLT3 kinase activity and triggers RET-mediated autophagic degradation of the FLT3 protein [1]. This dual action overcomes two critical limitations of single-target FLT3 inhibitors: acquired resistance and dose-limiting adverse events [2]. Furthermore, PLM-101's additional activity against YES1 kinase, a mediator of cancer metastasis, provides a functional advantage in specific cancer models that cannot be replicated by agents targeting only FLT3 or RET [3].

PLM-101: Quantitative Differentiation Data for Scientific Selection


PLM-101 Demonstrates Sub-Nanomolar Potency Against FLT3-ITD, Comparable to Gilteritinib but with a Superior Dual-Target Mechanism

PLM-101 inhibits FLT3-ITD with an IC50 of 0.565 nM, a value comparable to the clinically approved FLT3 inhibitor gilteritinib (reported IC50 range: 0.29–0.92 nM) but significantly superior to midostaurin (IC50 ~132 nM) [1]. Crucially, this potency is coupled with a dual-target mechanism that is absent in both comparators.

Acute Myeloid Leukemia FLT3 Inhibition Kinase Assay

PLM-101 Achieves Nanomolar RET Inhibition, Enabling its Unique FLT3 Autophagic Degradation Mechanism

PLM-101 inhibits RET kinase with an IC50 of 0.849 nM, a level of potency that enables its distinct mechanism of action: RET-dependent autophagic degradation of FLT3 protein . This mechanism is not observed with single-target FLT3 inhibitors like gilteritinib or midostaurin, which rely solely on kinase domain inhibition.

Acute Myeloid Leukemia RET Inhibition Autophagy

PLM-101 Inhibits Clinically Relevant RET Rearrangement Proteins at Sub-Nanomolar Concentrations

PLM-101 exhibits potent inhibitory activity against clinically relevant RET fusion proteins, with IC50 values of 0.587 nM for CCDC6-RET and 0.385 nM for KIF5B-RET [1]. This potency is comparable to or better than that of selective RET inhibitors and provides a rationale for its application in RET-rearranged lung cancers.

Non-Small Cell Lung Cancer RET Rearrangement Targeted Therapy

PLM-101's Additional YES1 Inhibition Offers Anti-Metastatic Potential Not Found in FLT3- or RET-Only Inhibitors

PLM-101 is a validated dual-target inhibitor of RET and YES1, with functional activity confirmed in YES1-positive cancer cells [1]. YES1 is a SRC family kinase that regulates cortactin-mediated actin polymerization, a critical step in cancer cell metastasis. Single-target FLT3 or RET inhibitors do not inhibit YES1.

Lung Cancer Metastasis YES1 Kinase Actin Remodeling

PLM-101: Evidence-Based Research and Development Application Scenarios


Investigating Dual FLT3/RET Inhibition to Overcome Acquired Resistance in AML

PLM-101 is the optimal compound for preclinical studies aimed at overcoming acquired resistance to first-line FLT3 inhibitors (e.g., midostaurin, gilteritinib). Its dual FLT3/RET inhibitory profile directly addresses the RET-mediated stabilization of FLT3 protein, a resistance mechanism not targeted by single-agent FLT3 inhibitors [1]. Researchers should prioritize PLM-101 over single-target FLT3 inhibitors for in vivo AML models where resistance is a primary endpoint.

Probing RET-Dependent Autophagy in FLT3-Driven Malignancies

PLM-101 is uniquely suited for mechanistic studies of RET-mediated autophagic degradation of FLT3. Its potent RET inhibition (IC50 = 0.849 nM) enables robust induction of this pathway, which is not observed with FLT3-only or RET-only inhibitors . This makes PLM-101 an essential tool for researchers dissecting the crosstalk between kinase signaling and autophagy in leukemia and other cancers.

Modeling RET-Rearranged Lung Cancer with Concurrent Anti-Metastatic Activity

For research into RET-rearranged non-small cell lung cancer (NSCLC), PLM-101 offers a distinct advantage over selective RET inhibitors due to its concurrent inhibition of YES1, a key mediator of metastasis [2]. PLM-101 should be used in xenograft or orthotopic models of RET-fusion-positive NSCLC where assessment of both tumor growth and metastatic spread is required, as it is the only tool capable of addressing both processes simultaneously.

Evaluating the Safety Profile of a Dual FLT3/RET Inhibitor in Toxicology Studies

PLM-101 has demonstrated a favorable safety profile in preclinical single- and repeated-dose toxicity studies, showing no significant drug-related adverse effects [3]. This data supports its selection for advanced preclinical toxicology and pharmacokinetic/pharmacodynamic (PK/PD) studies where the goal is to benchmark the tolerability of a dual-targeting approach against that of single-target agents. Its pH-dependent solubility also contributes to reduced gastrointestinal toxicity, a key differentiator for oral administration [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for PLM-101

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.